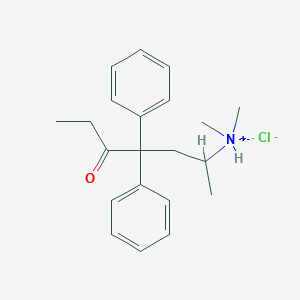
メサドン塩酸塩
説明
Methadone hydrochloride, also known as Dolophine or Methadose, is a synthetic opioid drug used in the treatment of opioid addiction and pain relief. It is a long-acting opioid agonist, meaning it binds to the opioid receptors in the brain, which reduces the craving for opioid drugs and blocks their effects. Methadone hydrochloride has been used in medical settings since the 1950s, and is still widely used today.
科学的研究の応用
オピオイド関連障害の治療
メサドンは、オピオイド関連障害の維持療法に非常に有効な薬剤です . ブプレノルフィンやナルトレキソンなどの他の薬剤よりも優れており、治療継続率において最も効果的な薬物療法であることがわかっています . メサドンは、オピオイドへの渇望を軽減し、その快楽効果を遮断することで、心理社会的な治療とリハビリテーションを可能にする薬理学的安定状態を作り出します .
オピオイド使用および関連症状の軽減
メサドンは、ブプレノルフィンとナルトレキソンとともに、オピオイドの使用とオピオイド使用障害関連の症状を軽減することが示されています . これらの薬剤は、薬物使用に関連する感染症の伝播と犯罪行為のリスクも低下させます .
過剰摂取による死亡の予防
治療におけるメサドンの使用は、人が治療を継続する可能性を高め、過剰摂取による死亡のリスクが低いことに関連しています .
HIVおよびHCVの感染伝播の抑制
メサドン治療は、人が治療を継続する可能性を高めるため、HIVおよびHCVの感染伝播リスクの低下に関連しています .
雇用の促進と刑事司法への関与の抑制
メサドン治療は、個人が治療を継続することで、雇用の可能性を高め、刑事司法への関与を抑制します .
メサドンの精密投薬
研究により、性別、CYP2B6遺伝子型、BMIなどの要因がメサドンの代謝に影響を与える可能性があることが示されています . これらの要因を理解することで、個別化された治療を提供し、メサドンの投与量アルゴリズムを作成するのに役立ちます <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/2000
作用機序
Target of Action
Methadone hydrochloride primarily targets the µ-opioid receptor (MOR) . It also acts as an agonist of κ- and σ-opioid receptors within the central and peripheral nervous systems . These receptors are involved in pain transmission, and their activation mimics the natural effects of the body’s opioids, endorphins, and enkephalins .
Mode of Action
As a full MOR agonist, methadone hydrochloride mimics the natural effects of the body’s opioids, endorphins, and enkephalins through the release of neurotransmitters involved in pain transmission . It also acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor , dampening a major excitatory pain pathway within the central nervous system . This unique mechanism of action may explain its improved analgesic efficacy and reduced opioid tolerance compared to other opioids .
Biochemical Pathways
Methadone hydrochloride undergoes N-demethylation by multiple cytochrome P450 (CYP) enzymes including CYP3A4, CYP2B6, CYP2C19, CYP2C9, and CYP2D6 . The metabolites produced are mainly excreted in the urine .
Pharmacokinetics
Methadone hydrochloride has a bioavailability ranging between 36 to 100% . It has a unique pharmacokinetic profile with a comparatively longer duration of action and half-life . This makes methadone a good option for the treatment of severe pain and addiction as fewer doses are needed to maintain analgesia and prevent opioid withdrawal symptoms . Methadone also has an unpredictable half-life with interindividual variability, which leads to an unpredictable risk of respiratory depression and overdose when initiating or titrating therapy .
Result of Action
The pharmacological actions of methadone hydrochloride result in analgesia , suppression of opioid withdrawal symptoms, sedation, miosis, sweating, hypotension, bradycardia, nausea and vomiting (via binding within the chemoreceptor trigger zone), and constipation . At higher doses, methadone use can result in respiratory depression, overdose, and death .
Action Environment
The action of methadone hydrochloride can be influenced by environmental factors such as the presence of other drugs. For instance, the concomitant use of methadone with all cytochrome P450 3A4, 2B6, 2C19, 2C9 or 2D6 inhibitors may result in an increase in methadone plasma concentrations, which could cause potentially fatal respiratory depression . Additionally, single nucleotide polymorphisms (SNPs) within the cytochrome P450 enzymes can impact methadone pharmacokinetics and contribute to the interindividual variation in response to methadone therapy .
将来の方向性
The regulations regarding the use of Methadone for opioid use disorder treatment have been updated recently . These changes increase access to medications like methadone and buprenorphine that treat opioid use disorder . Future work will focus on further formulation optimization with the objective of progressing to evaluation of prototype dosage forms in clinical trials .
生化学分析
Biochemical Properties
Methadone hydrochloride interacts with various enzymes and proteins. It mimics the natural effects of the body’s opioids, endorphins, and enkephalins through the release of neurotransmitters involved in pain transmission . It also acts as an agonist of κ- and σ-opioid receptors, as an antagonist of the NMDA receptor, and as an inhibitor of serotonin and norepinephrine uptake .
Cellular Effects
Methadone hydrochloride has been shown to have effects on various types of cells. For instance, it has been found to have cytotoxic activity and apoptotic effects on leukemia cell lines . It triggers apoptosis in these cells, involving upregulation of Bid and Caspase 8 expression and downregulation of Bcl-2, p21, and survivin expression .
Molecular Mechanism
Methadone hydrochloride exerts its effects at the molecular level through several mechanisms. As a full MOR agonist, it mimics the natural effects of the body’s opioids, endorphins, and enkephalins . By inhibiting the NMDA receptor, methadone dampens a major excitatory pain pathway within the central nervous system .
Temporal Effects in Laboratory Settings
The effects of methadone hydrochloride change over time in laboratory settings. It has a unique pharmacokinetic profile, displaying a comparatively longer duration of action and half-life . This makes methadone a good option for the treatment of severe pain and addiction as fewer doses are needed to maintain analgesia and prevent opioid withdrawal symptoms .
Dosage Effects in Animal Models
The effects of methadone hydrochloride vary with different dosages in animal models. For instance, in dogs, methadone was administered at a dose of 0.2 mg/kg IV q 4 h . The highest average glycemic drop was recorded for methadone, between T0 and T1 .
Metabolic Pathways
Methadone hydrochloride is involved in various metabolic pathways. It is predominantly cleared by hepatic metabolism, primarily via N-demethylation to 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP), which is pharmacologically inactive . Cytochrome P450 enzymes, primarily CYP3A4, CYP2B6, CYP2C19, CYP2C9, and CYP2D6, are responsible for this conversion .
Transport and Distribution
Methadone hydrochloride is transported and distributed within cells and tissues. It is a lipophilic drug and the steady-state volume of distribution ranges between 1.0 to 8.0 L/kg . In plasma, methadone is predominantly bound to α-acid glycoprotein .
Subcellular Localization
Given its lipophilic nature and its interactions with various cellular receptors, it can be inferred that methadone hydrochloride may localize to various subcellular compartments where these receptors are present .
特性
IUPAC Name |
6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO.ClH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQXCDYVZAHXNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
76-99-3 (Parent) | |
| Record name | Methadone hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001095905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2020501 | |
| Record name | Methadone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1095-90-5, 125-56-4 | |
| Record name | Methadone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1095-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methadone hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001095905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methadone hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19600 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methadone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methadone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.855 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methadone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHADONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/229809935B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






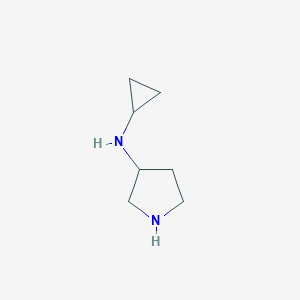





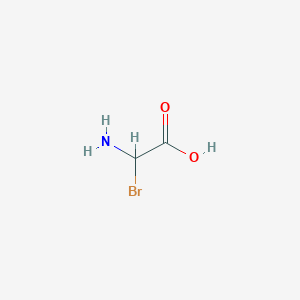
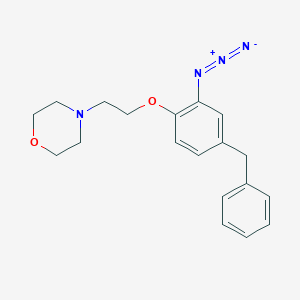
![3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B164245.png)
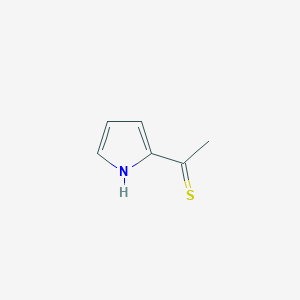
![methyl 4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B164250.png)